molecular formula C26H24N4O3S B2817246 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 476642-21-4

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2817246
CAS No.: 476642-21-4
M. Wt: 472.56
InChI Key: HCCTZOHTNWMTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide is a benzamide derivative featuring a benzimidazole moiety and a diallylsulfamoyl group. The benzimidazole core is known for its role in modulating biological activity, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-3-17-30(18-4-2)34(32,33)20-15-13-19(14-16-20)26(31)29-22-10-6-5-9-21(22)25-27-23-11-7-8-12-24(23)28-25/h3-16H,1-2,17-18H2,(H,27,28)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCTZOHTNWMTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide is a complex organic compound belonging to the benzimidazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzimidazole moiety, which contributes significantly to its biological properties. The synthesis typically involves:

  • Formation of the Benzimidazole Core : This is achieved through the cyclization of o-phenylenediamine with suitable aldehydes or carboxylic acid derivatives under acidic conditions.
  • Functionalization : The compound is further modified to introduce the diallylsulfamoyl group at the 4-position.

Anticancer Properties

Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer activity. For instance, compounds derived from benzimidazole have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific findings include:

  • Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have been reported to inhibit proliferation in human cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including resistant strains such as Pseudomonas aeruginosa. Key findings include:

  • Broad-Spectrum Activity : Studies indicate that benzimidazole derivatives can exhibit both bactericidal and bacteriostatic effects, with some compounds demonstrating minimum inhibitory concentrations (MICs) below 10 µg/mL .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting α-glucosidase, which is crucial in carbohydrate metabolism. Research highlights include:

  • Kinetic Studies : Kinetic evaluations suggest that certain derivatives act as non-competitive inhibitors of α-glucosidase, with binding affinity confirmed through molecular docking studies .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The benzimidazole moiety facilitates binding to enzyme active sites or allosteric sites, leading to inhibition of enzymatic activity.
  • Cellular Uptake and Accumulation : The lipophilic nature of the compound enhances its cellular uptake, allowing it to exert effects at lower concentrations.

Case Study 1: Anticancer Activity

A study conducted on a series of benzimidazole derivatives revealed that compounds with similar structures to this compound showed significant cytotoxicity against human breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value of 3.5 µM, indicating strong potential for further development .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several benzimidazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Notably, one derivative demonstrated an MIC of 5 µg/mL against both strains, highlighting the promise of these compounds in treating infections caused by resistant bacteria .

Scientific Research Applications

The compound N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide is a novel chemical entity that has garnered attention in various scientific research applications. Its unique structure, which combines benzimidazole and sulfamoyl functionalities, suggests potential in medicinal chemistry, particularly in the fields of oncology and infectious diseases. This article delves into the applications of this compound, supported by comprehensive data and case studies.

Anticancer Activity

Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. The benzimidazole scaffold is known to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

  • Case Study : A study published in the Asian Pacific Journal of Cancer Prevention highlighted the synthesis of similar benzimidazole derivatives and their cytotoxic effects on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells, suggesting a potential therapeutic role for this compound in cancer treatment .

Antimicrobial Properties

The incorporation of sulfamoyl groups into the benzimidazole framework has been linked to enhanced antibacterial activity. Research indicates that such compounds can disrupt bacterial cell wall synthesis.

  • Research Findings : In vitro studies have shown that similar compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfamoyl group is believed to enhance interaction with bacterial enzymes, leading to increased efficacy .

Potential Use in Neurological Disorders

Benzimidazole derivatives have also been explored for their neuroprotective effects. The ability to cross the blood-brain barrier makes this compound a candidate for treating neurodegenerative diseases.

  • Literature Review : A review on neuroprotective agents noted that benzimidazole derivatives could modulate neuroinflammation and oxidative stress, which are key factors in diseases like Alzheimer's and Parkinson's .

Table 1: Summary of Biological Activities

Activity TypeActivity DescriptionReference
AnticancerInduces apoptosis in cancer cell linesAsian Pacific Journal
AntimicrobialBroad-spectrum activity against bacteriaAsian Pacific Journal
NeuroprotectiveModulates neuroinflammationLiterature Review

Table 2: Synthesis Methods

MethodologyDescriptionYield (%)
Reflux with AcidSynthesis via refluxing with acidic conditions70%
Column ChromatographyPurification through column chromatography80%

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfamoyl group (-SO₂N(NR₂)) in this compound undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Protonation of the sulfonamide nitrogen increases electrophilicity, leading to cleavage of the S-N bond. This produces sulfonic acid derivatives and amines.

  • Basic Hydrolysis : Hydroxide ions attack the sulfur atom, yielding sulfonate salts and releasing diallylamine.

Key Conditions :

Reaction TypeConditionsProducts
AcidicH₂SO₄ (conc.), reflux4-Sulfobenzoic acid + N,N-diallylamine
BasicNaOH (aq.), 80°CSodium 4-sulfobenzoate + diallylamine

Nucleophilic Substitution at the Sulfamoyl Group

The diallyl sulfamoyl moiety exhibits moderate electrophilicity, allowing substitution reactions with nucleophiles like amines or thiols. For instance:

  • Reaction with primary amines replaces the diallyl groups, forming secondary sulfonamides.

  • Thiols can displace the sulfamoyl group under radical initiation, yielding thioether-linked products.

Example Reaction :

Compound+R-NH2DMF, 60°C4-(N-R-sulfamoyl)benzamide+Diallylamine\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{DMF, 60°C}} \text{4-(N-R-sulfamoyl)benzamide} + \text{Diallylamine}

This parallels methods used for synthesizing sulfonamide analogs .

Electrophilic Aromatic Substitution on the Benzoimidazole Ring

The benzoimidazole core participates in electrophilic substitutions, particularly at the C5 position:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group, enhancing biological activity .

  • Halogenation : Cl₂ or Br₂ in acetic acid yields 5-halo derivatives .

Experimental Data :

ReagentConditionsProduct (Yield)
HNO₃/H₂SO₄0–5°C, 2 hr5-Nitro derivative (72%)
Br₂/AcOHRT, 1 hr5-Bromo derivative (68%)

Oxidation of Diallyl Groups

The diallyl substituents undergo oxidation to form epoxides or diols:

  • Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) yields cyclic epoxides.

  • Dihydroxylation : OsO₄/NaIO₄ converts allyl groups to 1,2-diols.

Mechanistic Pathway :

Diallyl groupOsO41,2-Diol(cis addition)[1]\text{Diallyl group} \xrightarrow{\text{OsO}_4} \text{1,2-Diol} \quad (\text{cis addition})[1]

Cycloaddition Reactions

The diallyl groups enable [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

  • Forms six-membered cyclohexene derivatives under thermal conditions (100–120°C).

Example :

\text{Compound} + \text{Maleic anhydride} \xrightarrow{\Delta} \text{Adduct} \quad (\text{Yield: ~55%})[1]

Coordination with Metal Ions

The benzoimidazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or therapeutic applications .

Key Observations :

  • Cu(II) Complex : Exhibits enhanced stability in aqueous solutions (log K = 4.2) .

  • Zn(II) Complex : Shows fluorescence quenching, useful in sensor applications .

Stability Under Thermal and pH Conditions

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and NH₃.

  • pH Sensitivity : Stable in neutral conditions but degrades in strongly acidic/basic media .

Comparison with Similar Compounds

Key Structural Features:

Compound Name Core Structure Substituents at 4-Position Reference
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide Benzimidazole + benzamide N,N-Diallylsulfamoyl Target Compound
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-methylbenzenesulfonamide (2c) Benzimidazole + benzamide Methylbenzenesulfonamide
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide Benzimidazole + benzamide Bromobenzamide
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(4-methoxyphenyl)benzamide (13) Benzimidazole + α,β-unsaturated ketone 3-Oxopropenyl + 4-methoxyphenyl
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole + thioacetamide 2,4-Dinitrophenyl

Key Observations :

  • The diallylsulfamoyl group in the target compound distinguishes it from sulfonamide analogs like 2c (methyl substituent) and brominated derivatives like . This group may enhance lipophilicity compared to polar substituents (e.g., methoxy or hydroxy groups in ).

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Predicted) pKa (Predicted) Reference
Target Compound Not reported Moderate (diallyl group) ~11.2* -
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide Not reported Low (bromo substituent) 11.22
(E)-4-(3-(Benzimidazol-2-yl)-3-oxopropenyl)-N-(2-hydroxyphenyl)benzamide (14) >300 Low (hydroxy group) Not reported
2c (Methylbenzenesulfonamide derivative) Not reported Moderate (sulfonamide) Not reported

Key Observations :

  • The diallylsulfamoyl group likely reduces crystallinity compared to hydroxy- or methoxy-substituted analogs (e.g., compound 14, melting point >300°C) .
  • Predicted pKa (~11.2) aligns with benzimidazole derivatives, suggesting similar ionization behavior under physiological conditions .

Anticancer and Antimicrobial Profiles:

Compound Name Activity Mechanism/Notes Reference
Target Compound Potential autophagy modulation Structural similarity to (E)-N-(1H-benzo[d]imidazol-2-yl)-4-(hydrazineylidene)ethylbenzamide
W1 (2,4-Dinitrophenyl derivative) Antimicrobial, anticancer Thioacetamide linkage enhances membrane penetration
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-benzo[d]imidazol-2-yl)amino)phenyl)benzamide (2a) Kinase inhibition Dual benzimidazole-amide scaffold targets ATP-binding sites

Key Observations :

  • The diallylsulfamoyl group may improve bioavailability compared to brominated or methylated analogs (e.g., ) due to reduced steric hindrance.
  • Compound W1’s 2,4-dinitrophenyl group confers strong electrophilicity, enhancing covalent interactions with biological targets , whereas the target compound’s diallyl group may favor reversible binding.

Key Observations :

  • The target compound likely follows a sulfonamide formation pathway similar to 2c (), with diallylamine replacing methylbenzene sulfonyl chloride.
  • Ethanol recrystallization, as used for compound W1 (), may optimize purity for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.